molecular formula C6H12FN B12850786 (3R)-3-Fluoroazepane

(3R)-3-Fluoroazepane

Cat. No.: B12850786
M. Wt: 117.16 g/mol
InChI Key: KXEWKVSEVOAHDZ-ZCFIWIBFSA-N
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Description

(3R)-3-Fluoroazepane is a seven-membered heterocyclic compound containing a fluorine atom at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Fluorination of Azepane: : One common method involves the direct fluorination of azepane. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature in an organic solvent like acetonitrile.

  • Cyclization of Fluoroalkylamines: : Another approach involves the cyclization of fluoroalkylamines. For instance, starting from 3-fluoro-1-aminopropane, cyclization can be induced using a strong base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of (3R)-3-Fluoroazepane often involves scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (3R)-3-Fluoroazepane can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : The fluorine atom in this compound can be substituted with other nucleophiles. For example, nucleophilic substitution with thiols can yield thioether derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Thi

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(3R)-3-fluoroazepane

InChI

InChI=1S/C6H12FN/c7-6-3-1-2-4-8-5-6/h6,8H,1-5H2/t6-/m1/s1

InChI Key

KXEWKVSEVOAHDZ-ZCFIWIBFSA-N

Isomeric SMILES

C1CCNC[C@@H](C1)F

Canonical SMILES

C1CCNCC(C1)F

Origin of Product

United States

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